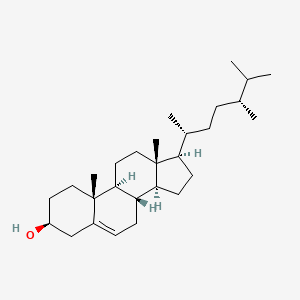

(24R)-5-Ergosten-3beta-ol

Description

Contextualization within Phytosterol Academic Inquiry

Campesterol is a key member of the phytosterol family, a group of steroid alcohols naturally occurring in plants. wikipedia.org Phytosterols (B1254722) are structurally analogous to cholesterol, the primary sterol in animals. nih.gov The study of phytosterols, including campesterol, is a significant field of academic inquiry due to their essential functions in plant cell membranes and their potential effects on human health. nih.govnih.gov Research in this area investigates the biosynthesis, physiological roles, and the impact of these compounds when consumed in the human diet. nih.govfitday.com

Historical Perspectives in Sterol Biochemistry

The scientific journey into understanding sterols began over 230 years ago with the discovery of cholesterol. acs.org The recognition that plants contained similar, yet distinct, sterols emerged later. Campesterol itself was first isolated from rapeseed (Brassica campestris), from which it derives its name. wikipedia.org Early research in the 20th century focused on identifying and characterizing these plant-based sterols. A pivotal moment in phytosterol research occurred in the 1950s when they were first demonstrated to have cholesterol-lowering effects in humans. wikipedia.org This discovery laid the groundwork for decades of subsequent research into the mechanisms and potential health applications of individual phytosterols like campesterol.

Scope and Significance of Contemporary Academic Research

Modern research on campesterol is multifaceted, spanning plant biology, human nutrition, and medicine. In plant science, studies focus on its role in membrane structure, cell elongation, and as a precursor to essential plant hormones like brassinosteroids. nih.govnih.gov In the context of human health, a significant body of research investigates its mechanism of action in reducing cholesterol absorption. fitday.comwikipedia.org Current studies are also exploring its potential anti-inflammatory and anticarcinogenic properties. medchemexpress.com Furthermore, the ratio of campesterol to other phytosterols, such as sitosterol (B1666911), is an area of active investigation for its potential as a biomarker for certain physiological processes and disease risks.

Properties

IUPAC Name |

17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBVLSWZMBQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-62-4 | |

| Record name | CAMPESTEROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthesis and Metabolic Pathways

Upstream Isoprenoid Precursor Synthesis

The fundamental building blocks for all isoprenoids, including campesterol, are the five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.orgcancer.gov In plants, two distinct pathways operating in different cellular compartments are responsible for the synthesis of these universal precursors. wikipedia.orgrsc.org

The mevalonate (B85504) (MVA) pathway, located in the cytosol, is a well-established route for IPP synthesis in eukaryotes. wikipedia.org This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is a key rate-limiting step. wikipedia.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. wikipedia.orgwikipedia.org The IPP generated via the MVA pathway contributes to the synthesis of sterols, certain sesquiterpenes, and ubiquinone.

In addition to the MVA pathway, plants possess the methylerythritol 4-phosphate (MEP) pathway, which operates within the plastids. wikipedia.orgnih.gov This pathway, also known as the non-mevalonate or DXP pathway, starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate. youtube.com The MEP pathway is the source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chain of chlorophylls. nih.govyoutube.com While spatially separate, there is evidence of metabolic cross-talk between the MVA and MEP pathways, allowing for the exchange of isoprenoid precursors to ensure a coordinated supply for various metabolic needs, including phytosterol synthesis. wikipedia.org

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytosol wikipedia.org | Plastids wikipedia.org |

| Starting Materials | Acetyl-CoA wikipedia.org | Pyruvate and Glyceraldehyde 3-phosphate youtube.com |

| Key Intermediates | HMG-CoA, Mevalonic Acid wikipedia.org | 1-deoxy-D-xylulose 5-phosphate (DXP), Methylerythritol 4-phosphate youtube.com |

| Primary Products | Sterols, Sesquiterpenes, Ubiquinone | Monoterpenes, Diterpenes, Carotenoids, Gibberellins nih.gov |

Oxidosqualene Cyclization Intermediates

IPP and DMAPP units are sequentially condensed to form the 30-carbon acyclic triterpenoid, squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene (B107256), a critical branch point in sterol biosynthesis. nih.govresearchgate.net The cyclization of 2,3-oxidosqualene marks the divergence of sterol pathways in different organisms and even within the plant kingdom. nih.govoup.com

In the vast majority of photosynthetic eukaryotes, including higher plants, the primary route for phytosterol biosynthesis proceeds through the cyclization of 2,3-oxidosqualene to cycloartenol (B190886). nih.govnih.govpnas.org This reaction is catalyzed by the enzyme cycloartenol synthase (CAS). nih.govnih.gov Cycloartenol, with its characteristic cyclopropane (B1198618) ring at the C-9/C-19 position, is the first cyclic precursor in the pathway leading to campesterol and other major plant sterols like sitosterol (B1666911) and stigmasterol (B192456). researchgate.netplos.orgnih.gov The vital role of this pathway is underscored by the finding that mutations in the CAS1 gene in Arabidopsis thaliana can lead to severe developmental defects and are often lethal. tandfonline.com

Key Enzymatic Modifications Leading to Campesterol

Following the initial cyclization, the sterol nucleus undergoes a series of extensive modifications to yield the final campesterol molecule. The pathway starting from cycloartenol is considered the main route.

The conversion of cycloartenol to campesterol involves several key enzymatic steps:

Side Chain Alkylation: The first committed step is the methylation at the C-24 position of the sterol side chain. The enzyme Sterol C24-methyltransferase 1 (SMT1) transfers a methyl group from the donor S-adenosyl-L-methionine (SAM) to cycloartenol, forming 24-methylenecycloartenol. nih.govplos.org

Cyclopropane Ring Opening: The 9β,19-cyclopropane ring of the cycloartenol-derived intermediate is opened by the enzyme cyclopropyl (B3062369) sterol isomerase (CPI), which converts cycloeucalenol (B201777) into obtusifoliol. nih.govplos.orgnih.gov This step is crucial for connecting the plant-specific part of the pathway to the more universally conserved steps of sterol modification. plos.org

Demethylation: The two methyl groups at the C-4 position and the one at the C-14 position are sequentially removed. C-14 demethylation is catalyzed by a cytochrome P450 enzyme, CYP51. nih.gov The removal of the two C-4 methyl groups is a multi-step process involving enzymes such as sterol 4α-methyl oxidase (SMO), 3β-hydroxysteroid dehydrogenase/decarboxylase, and 3-keto sterol reductase. nih.gov

Isomerization and Reduction: A series of isomerizations and reductions modify the double bonds within the sterol ring system. This includes the action of enzymes like sterol Δ8,7-isomerase and Δ7-sterol-C5(6)-desaturase. nih.govacs.org

Final Side Chain Reduction: The pathway proceeds through the intermediate 24-methylene lophenol. wikipedia.org This is eventually converted to 24-methylenecholesterol (B1664013). The final step in campesterol biosynthesis is the reduction of the Δ24(28) double bond in the side chain of 24-methylenecholesterol. This reaction is catalyzed by Δ24-sterol reductase, also known as DIMINUTO/DWARF1 (DWF1) or Sterol Side Chain Reductase 1 (SSR1). nih.govacs.orgresearchgate.net

| Intermediate | Enzyme | Reaction | Product |

|---|---|---|---|

| Cycloartenol | Sterol C24-methyltransferase 1 (SMT1) | C-24 methylation | 24-methylenecycloartenol |

| Cycloeucalenol | Cyclopropyl sterol isomerase (CPI) | Isomerization (ring opening) | Obtusifoliol |

| Obtusifoliol | Sterol C-14 demethylase (CYP51) | C-14 demethylation | 4α-methyl-fecosterol |

| 4α-methyl sterols | Sterol C-4 demethylation complex (SMO, 3β-HSD, etc.) | C-4 demethylation | Δ7-sterols (e.g., Episterol) |

| 24-methylenecholesterol | Δ24-sterol reductase (DWF1/SSR1) | Side chain reduction | Campesterol |

Sterol Methyltransferase (SMT) Activities

The alkylation of the sterol side chain at the C-24 position is a defining feature of phytosterols (B1254722), distinguishing them from cholesterol. This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases. In the model plant Arabidopsis thaliana, three SMT genes have been identified: SMT1, SMT2, and SMT3. nih.gov These enzymes are critical in directing metabolic flux towards the production of C-24 methylated (campesterol) and C-24 ethylated (sitosterol) sterols. nih.govnih.gov

SMT1 is primarily responsible for the first methylation step in phytosterol biosynthesis. nih.gov It catalyzes the transfer of a methyl group from SAM to the C-24 position of cycloartenol, forming 24-methylene cycloartenol. nih.gov This reaction is considered a major regulatory point, initiating the diversion of sterol synthesis away from the cholesterol pathway and towards the production of the more abundant C-24 alkylated sterols. nih.govnih.gov While SMT1 preferentially acts on cycloartenol, it has been shown to be capable of catalyzing the second methylation step as well, although with much lower efficiency. nih.gov

Interestingly, studies on smt1 mutants in Arabidopsis have revealed unexpected complexities. In these mutants, the level of campesterol remains relatively unchanged, while cholesterol accumulates significantly at the expense of sitosterol (a C-24 ethyl sterol). nih.govresearchgate.net This suggests that while SMT1 is the primary enzyme for the first methylation, other enzymes, possibly SMT2 and SMT3, can perform this function with some level of redundancy, preventing a complete deficiency in C-24 alkylated sterols. nih.govresearchgate.net

The enzymes SMT2 and SMT3 are largely responsible for catalyzing the second methylation at the C-24 position. nih.gov Their substrate is 24-methylenelophenol, a downstream product of the SMT1-catalyzed reaction. nih.govmdpi.com The action of SMT2/SMT3 adds a second methyl group, resulting in a C-24 ethyl side chain, which leads to the synthesis of sitosterol and stigmasterol. nih.govnih.gov

This enzymatic step represents a critical bifurcation in the phytosterol pathway. mdpi.com The pathway leading to campesterol (a C-24 methyl sterol) diverges from the pathway leading to sitosterol (a C-24 ethyl sterol) at this point. The regulation of SMT1 versus SMT2/SMT3 activity is therefore crucial for determining the final ratio of campesterol to sitosterol in the cell, which is vital for proper plant development. nih.govoup.com In Arabidopsis mutants lacking both SMT2 and SMT3 activity (cvp1 smt3 or smt2 smt3), the biosynthesis of C-24 ethyl sterols is blocked, leading to a significant accumulation of campesterol, which becomes the predominant sterol. mdpi.comnih.gov

| Enzyme | Gene (in Arabidopsis) | Primary Substrate | Primary Product | Primary Function in Pathway |

| Sterol Methyltransferase 1 | SMT1 | Cycloartenol | 24-Methylene Cycloartenol | Catalyzes the first C-24 methylation, initiating the C-24 alkylated sterol pathway. nih.govnih.gov |

| Sterol Methyltransferase 2/3 | SMT2 (CVP1), SMT3 | 24-Methylenelophenol | 24-Ethylidenelophenol | Catalyzes the second C-24 methylation, creating a bifurcation toward C-24 ethyl sterol (sitosterol) synthesis. nih.govmdpi.com |

| Sterol Side Chain Reductase 1 | DWF1 (DIM1, SSR1) | 24-Methylenecholesterol | Campesterol | Catalyzes the final reduction step in campesterol synthesis. nih.gov |

Sterol Side Chain Reductase Activities (e.g., SSR1, DWF1)

The final step in the biosynthesis of campesterol is the reduction of the C-24(28) double bond in the sterol side chain. This reaction is catalyzed by a sterol side chain reductase (SSR). nih.gov In plants, the key enzyme responsible for this conversion is known as DWARF1 (DWF1) or STEROL SIDE CHAIN REDUCTASE 1 (SSR1). nih.gov The dwf1 mutant in Arabidopsis was instrumental in identifying the function of this enzyme. These mutants exhibit a characteristic dwarf phenotype due to defects in brassinosteroid synthesis, which stems from a lack of the precursor, campesterol. oup.com

Conversion from 24-Methylenecholesterol

The direct precursor to campesterol is 24-methylenecholesterol. The enzyme DWF1/SSR1 catalyzes the reduction of the double bond between C-24 and C-28 of 24-methylenecholesterol to produce campesterol. frontiersin.org Biochemical analysis of dwf1 mutants shows a significant accumulation of 24-methylenecholesterol (up to 12 times that of wild-type plants) and a corresponding depletion of campesterol, confirming that this conversion is blocked. oup.com

Research has uncovered different mechanisms for this reduction. The generally accepted model involves a two-step reaction via a Δ24(25) intermediate. semanticscholar.org However, studies on the DWF1 enzyme from the plant Ajuga reptans (ArDWF1) have demonstrated a direct reductive conversion of 24-methylenecholesterol to campesterol without proceeding through a Δ24(25) intermediate. semanticscholar.orgresearchgate.net This direct mechanism involves the retention of the hydrogen atom at the C-25 position. semanticscholar.org

Campesterol as a Precursor in Specialized Metabolic Pathways

Beyond its structural role in cellular membranes, campesterol is a vital metabolic precursor for a class of steroidal plant hormones known as brassinosteroids. triyambak.orgresearchgate.netresearchgate.net

Brassinosteroid Biosynthesis

The entire biosynthetic pathway for brassinosteroids (BRs) originates from campesterol. nih.gov It is the starting molecule for the synthesis of C28-BRs, which are the most common type of brassinosteroids in many plant species. frontiersin.orgnih.gov The pathway is complex, involving a series of hydroxylation, oxidation, and reduction reactions primarily catalyzed by cytochrome P450 monooxygenases. triyambak.org

The initial dedicated step in BR biosynthesis is the conversion of campesterol to campestanol (B1668247). researchgate.netresearchgate.net This conversion proceeds through several intermediates and is catalyzed by enzymes such as DET2, a steroid 5α-reductase. nih.govresearchgate.net From campestanol, the pathway branches into two main routes: the early C-6 oxidation pathway and the late C-6 oxidation pathway. nih.govresearchgate.net Both pathways ultimately converge to produce castasterone, which is then converted to brassinolide, the most biologically active brassinosteroid. researchgate.netoup.com A deficiency in campesterol synthesis, as seen in mutants like dwf1, directly leads to a deficiency in bioactive brassinosteroids, causing severe defects in plant growth and development, including dwarfism. nih.gov

Conversion to Campestanol through Specific Intermediates

The initial step in the primary brassinosteroid biosynthetic pathway is the conversion of campesterol to campestanol. researchgate.net This transformation is not a single reaction but a multi-step process involving several key intermediates. The synthesis of campestanol from campesterol proceeds through three main intermediates: campest-4-en-3β-ol, campest-4-en-3-one, and 5α-campestan-3-one. researchgate.net This conversion is a critical rate-limiting step in brassinosteroid biosynthesis and is catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase and steroid 5α-reductase. researchgate.net

The pathway begins with the conversion of campesterol to (24R)-ergostan-4-en-3β-one. This intermediate is then transformed into (24R)-5α-ergostan-3-one through a reaction mediated by the enzyme DET2, a steroid 5α-reductase. nih.gov Finally, (24R)-5α-ergostan-3-one is converted to campestanol. nih.gov

| Precursor | Intermediate 1 | Intermediate 2 | Intermediate 3 | Product |

| Campesterol | Campest-4-en-3β-ol | Campest-4-en-3-one | 5α-campestan-3-one | Campestanol |

Diverse Brassinosteroid Branching Pathways

From campestanol, the biosynthesis of brassinosteroids diverges into several interconnected branches, primarily the early and late C-6 oxidation pathways, the early C-22 oxidation pathway, and more recently discovered shortcut pathways. frontiersin.orgkegg.jpmdpi.com

C-6 Oxidation Pathways:

Late C-6 Oxidation Pathway: This is considered the main pathway in many plants. frontiersin.orgmdpi.com It begins with the hydroxylation of campestanol at the C-22 position to produce 6-deoxocathasterone. mdpi.com This is followed by a series of reactions leading to 6-deoxocastasterone, which is then oxidized at C-6 to yield castasterone. nih.govnih.gov Castasterone is the direct precursor to brassinolide, the most biologically active brassinosteroid. nih.govnih.gov

Early C-6 Oxidation Pathway: In this pathway, the oxidation at the C-6 position occurs before the hydroxylation of the side chain. frontiersin.orgnih.gov Campestanol is first converted to 6-oxocampestanol, which is then metabolized through a series of intermediates including cathasterone, teasterone, 3-dehydroteasterone, and typhasterol, ultimately leading to castasterone. frontiersin.orgmdpi.com

Early C-22 Oxidation Pathway:

This pathway represents a branch that is independent of campestanol at its initial step. nih.govnih.gov It starts with the C-22 hydroxylation of campesterol itself to form (22S)-22-hydroxycampesterol. nih.govnih.gov This is then converted through a series of 22-hydroxylated intermediates, such as (22S,24R)-22-hydroxyergost-4-en-3-one and (22S,24R)-22-hydroxy-5α-ergostan-3-one, eventually merging with the late C-6 oxidation pathway at the level of 6-deoxocathasterone. nih.govnih.gov

Shortcut Pathways:

Recent research has uncovered campestanol-independent "shortcut" pathways that bypass several steps of the traditional routes. kegg.jpnih.govwpunj.edu These pathways involve the direct conversion of intermediates like (22S,24R)-22-hydroxy-ergost-4-en-3-one and (22S,24R)-22-hydroxy-5α-ergostan-3-one to their C-23 hydroxylated forms, leading more directly to key brassinosteroid intermediates. researchgate.net These findings suggest a more complex and interconnected web of biosynthetic routes than previously understood. nih.govwpunj.edu

| Pathway | Key Feature | Initial Step from Campesterol/Campestanol | Key Intermediates |

| Late C-6 Oxidation | C-6 oxidation occurs late | Campestanol → 6-deoxocathasterone | 6-deoxoteasterone, 6-deoxotyphasterol, 6-deoxocastasterone |

| Early C-6 Oxidation | C-6 oxidation occurs early | Campestanol → 6-oxocampestanol | Cathasterone, Teasterone, Typhasterol |

| Early C-22 Oxidation | Bypasses campestanol initially | Campesterol → (22S)-22-hydroxycampesterol | (22S,24R)-22-hydroxyergost-4-en-3-one |

| Shortcut Pathways | Bypasses multiple steps | (22S,24R)-22-hydroxy-ergost-4-en-3-one → C-23 hydroxylation | C-23 hydroxylated forms |

Other Phytosteroid Derivatives

Besides being a cornerstone in brassinosteroid synthesis, campesterol can also be a substrate for the production of other phytosteroid derivatives through microbial transformation. researchgate.net These bioconversion processes are of significant interest for the pharmaceutical industry as they can yield valuable steroid drug precursors.

Notably, certain microorganisms can convert campesterol into 4-androstene-3,17-dione (AD) and 1,4-androstadiene-3,17-dione (ADD). researchgate.net These compounds are key intermediates in the synthesis of various steroidal drugs. researchgate.net The biotransformation involves the microbial degradation of the sterol side-chain through multiple enzymatic reactions. researchgate.net

| Precursor | Derivative | Significance |

| Campesterol | 4-androstene-3,17-dione (AD) | Precursor for steroidal drugs |

| Campesterol | 1,4-androstadiene-3,17-dione (ADD) | Precursor for steroidal drugs |

Biological Roles and Functions in Non Human Eukaryotic Systems

Contributions to Biological Membrane Structure and Dynamics

As a key sterol in plants, campesterol is integral to the architecture and function of cellular membranes. It modulates the physical properties of the lipid bilayer, ensuring proper cellular function across various environmental conditions.

Regulation of Membrane Fluidity and Integrity

Campesterol is a critical regulator of membrane fluidity and permeability. researchgate.netbiorxiv.org It intercalates within the phospholipid bilayer, where it exerts a dynamic influence on the packing and movement of lipid molecules. walshmedicalmedia.comwalshmedicalmedia.comcreative-proteomics.com The presence of campesterol helps to maintain an optimal level of fluidity; it prevents membranes from becoming too rigid at low temperatures by disrupting the tight packing of fatty acid chains and reduces excessive fluidity at high temperatures by restraining phospholipid movement. walshmedicalmedia.comwalshmedicalmedia.comlabxchange.org This buffering effect is essential for the stability and integrity of the cell membrane. walshmedicalmedia.comwalshmedicalmedia.com Studies have shown that while all phytosterols (B1254722) regulate membrane fluidity, their efficiencies vary, with cholesterol having the most significant stabilizing effect, followed by campesterol. biorxiv.org

The regulation of membrane fluidity by sterols is a well-established principle. In general, sterols like cholesterol and campesterol decrease the membrane's permeability to small, water-soluble molecules, a crucial aspect for maintaining cellular homeostasis. walshmedicalmedia.com The rigid steroid ring structure of campesterol interacts with the hydrocarbon tails of phospholipids (B1166683), which helps to make the bilayer more cohesive and resistant to mechanical stress. walshmedicalmedia.com

Role in Lipid Raft Formation and Cellular Polarity in Plants

Campesterol is implicated in the formation of specialized membrane microdomains known as lipid rafts. walshmedicalmedia.comnih.gov These are dynamic, ordered platforms enriched in specific lipids, like sphingolipids, and proteins, and they are crucial for various cellular processes, including signal transduction. tandfonline.comnih.govyoutube.com The formation and stability of these rafts are dependent on the presence of sterols. nih.gov While the concept of lipid rafts in plants is still an area of active research, alterations in the ratio of campesterol to other sterols like sitosterol (B1666911) are thought to affect the structure and function of these domains. nih.gov

Interactions with Phospholipid Bilayers

The interaction of campesterol with phospholipid bilayers is a key determinant of its function in membranes. nih.gov Similar to cholesterol, campesterol orients itself within the bilayer with its hydroxyl group near the polar head groups of the phospholipids and its hydrophobic steroid ring system and alkyl side chain extending into the nonpolar hydrocarbon core. nih.gov This orientation is energetically favorable and driven by hydrophobic interactions. nih.gov

Research using techniques like differential scanning calorimetry and X-ray diffraction has demonstrated that campesterol, along with other plant sterols, interacts stoichiometrically with phospholipids. nih.gov Specifically, one molecule of campesterol can associate with two molecules of dipalmitoylphosphatidylcholine (DPPC), a common phospholipid. nih.gov This interaction leads to a progressive reduction in the cooperativity and enthalpy of the phospholipid phase transition as the sterol concentration increases. nih.gov At a concentration of 33 mole%, the main phase transition of DPPC is eliminated by campesterol. nih.gov However, due to differences in their side-chain structure, plant sterols like campesterol are less soluble in the phospholipid bilayer compared to cholesterol, which can lead to sterol-sterol interactions at higher concentrations. nih.gov Molecular dynamics simulations have further elucidated the behavior of sterols within bilayers, showing how they influence the distribution and orientation of surrounding lipids. rsc.org

Signaling and Developmental Regulation in Plants

Beyond its structural role in membranes, campesterol is a pivotal molecule in plant signaling and development. It serves as a precursor to a class of steroid hormones and its balance with other sterols is critical for normal growth.

Mediation of Plant Growth and Morphogenesis

Campesterol plays a crucial role in regulating plant growth and morphogenesis. researchgate.netnih.gov It is the direct precursor for the biosynthesis of brassinosteroids (BRs), a class of plant steroid hormones that are essential for a wide range of developmental processes. researchgate.netnih.govnih.gov BRs are involved in regulating cell expansion, vascular differentiation, apical dominance, and senescence. nih.gov Consequently, mutations that lead to a depletion of campesterol often result in a dwarf phenotype, characteristic of BR-deficient mutants. mdpi.com

The ratio of campesterol to another major plant sterol, sitosterol, is a critical determinant of plant growth. nih.govnih.gov Studies in Arabidopsis have shown that both an excess of campesterol at the expense of sitosterol and an overaccumulation of sitosterol relative to campesterol can lead to growth defects. nih.govnih.gov This highlights the importance of a tightly regulated balance between these two sterols for normal development, independent of the role of campesterol as a BR precursor. nih.govnih.gov

| Plant Species | Genetic Modification | Key Findings on Growth and Morphogenesis |

| Arabidopsis thaliana | Underexpression of SMT2;1 | Increased campesterol, reduced sitosterol; resulted in reduced growth, increased branching, and low fertility not rescued by brassinosteroids. nih.govnih.gov |

| Arabidopsis thaliana | Overexpression of SMT2;1 | Increased sitosterol/campesterol ratio; resulted in reduced stature and growth that could be rescued by brassinosteroid treatment. nih.govnih.gov |

| Arabidopsis thaliana | cvp1 mutant (defective in SMT2) | Increased campesterol, reduced sitosterol; exhibited growth defects that could not be rescued by brassinosteroids. nih.gov |

Cell Elongation and Expansion

Campesterol is directly implicated in the processes of cell elongation and expansion. nih.gov This function is partly mediated through its role as a precursor to brassinosteroids, which are well-known promoters of cell elongation. nih.govresearchgate.net Mutants with defects in BR biosynthesis, which can be caused by a lack of campesterol, exhibit a characteristic dwarf phenotype due to impaired cell expansion. nih.gov

However, there is also evidence for a more direct role of sterol composition in cell elongation. In cotton fibers, which are single cells that undergo extensive elongation, sitosterol and campesterol are the major phytosterols, with higher concentrations observed during the rapid elongation phase. nih.gov Inhibition of phytosterol biosynthesis leads to a suppression of fiber elongation. nih.gov Furthermore, the ratio of campesterol to sitosterol appears to be dynamic during fiber development, with a lower ratio correlating with a higher speed of elongation. nih.gov This suggests that the balance of these sterols within the membrane directly influences the mechanics of cell expansion. nih.gov Auxins, another class of plant hormones, also promote cell elongation and division, and their pathways can interact with those of brassinosteroids. researchgate.net

| Plant System | Experimental Approach | Key Findings on Cell Elongation |

| Cotton (Gossypium hirsutum) | Treatment with tridemorph (B114830) (sterol biosynthesis inhibitor) | Apparent suppression of fiber elongation. nih.gov |

| Cotton (Gossypia hirsutum) | Analysis of phytosterol content during fiber development | Higher concentrations of sitosterol and campesterol during rapid elongation; a lower campesterol:sitosterol ratio was associated with increased elongation speed. nih.gov |

| Arabidopsis thaliana | Study of det2 mutants (defective in BR biosynthesis) | Displayed typical BR-deficient phenotypes including impaired cell elongation. researchgate.net |

Embryogenesis and Seed Development

Sterols are essential for regulating key events in plant development, including embryogenesis. nih.gov Genetic and biochemical analyses in model plants like Arabidopsis have demonstrated that defects in sterol biosynthesis can lead to severe abnormalities in embryonic development. nih.gov Specifically, mutations affecting enzymes that function upstream of the branch point leading to campesterol and sitosterol result in embryonic defects. nih.gov

Research on the garden pea, Pisum sativum, has shown that while the total concentration of sterols decreases as the embryo develops, the relative composition of the major sterols, campesterol and sitosterol, remains fairly constant across various seed development stages. nih.gov The highest concentrations of total sterols are found in immature seeds that contain very young, rapidly dividing, and differentiating cells. nih.gov This suggests a high demand for sterols, including campesterol, during the initial phases of embryo formation. nih.govusda.gov The consistent presence of campesterol underscores its fundamental role in establishing the correct cellular environment for the developing embryo.

Influence on Fiber Development (e.g., Gossypium hirsutum L.)

In cotton (Gossypium hirsutum L.), phytosterols are critical for fiber development, a process involving extensive cell elongation and cellulose (B213188) synthesis. nih.govscilit.com Campesterol, along with sitosterol, is a major phytosterol component in cotton fibers. nih.govcore.ac.uk Studies have revealed that higher concentrations of these phytosterols are present during the rapid elongation phase of the fiber. scilit.comcore.ac.uk

The ratio of campesterol to sitosterol appears to be a key regulatory factor in fiber growth. nih.govcore.ac.uk A lower campesterol-to-sitosterol ratio is correlated with a higher speed of fiber elongation. core.ac.uk Conversely, an increase in this ratio is associated with the transition from the elongation phase to the secondary cell wall synthesis phase. nih.govscilit.com When phytosterol biosynthesis is inhibited using chemical treatments, a significant suppression of fiber elongation is observed, further cementing the crucial role of sterols like campesterol in this economically important developmental process. nih.govcore.ac.uk

Role in Plant Stress Responses and Tolerance

Phytosterols, including campesterol, are vital for plant adaptation to various abiotic stresses by modulating the properties of cell membranes. nih.govresearchgate.net Maintaining membrane integrity, fluidity, and permeability is essential for perceiving and responding to environmental challenges. nih.govresearchgate.net

Research has demonstrated a direct link between campesterol levels and stress tolerance in several plant species. For instance, in wheat, an upregulation of campesterol content was significantly associated with improved tolerance to salt stress. nih.gov In rice seedlings subjected to drought, the levels of major phytosterols, including campesterol, were observed to increase, indicating their role in drought tolerance. nih.gov Similarly, in citron watermelon under combined heat and drought stress, a higher expression of campesterol was noted. mdpi.com This is partly attributed to campesterol's role as a precursor for brassinosteroids, which are known to induce tolerance to a wide range of abiotic stresses, including high temperatures, drought, and salinity. researchgate.netmdpi.com

| Plant Species | Stress Condition | Observed Role/Change in Campesterol | Reference |

|---|---|---|---|

| Rice (Oryza sativa) | Drought | Increased accumulation of campesterol. | nih.gov |

| Wheat (Triticum aestivum) | Salinity (150 mM NaCl) | Upregulation of campesterol content associated with improved salt tolerance. | nih.gov |

| Citron Watermelon (Citrullus lanatus) | Heat and Drought (Combined) | Relatively higher expression of campesterol, contributing to cross-tolerance. | mdpi.com |

Implication in Plant-Pathogen Interactions

Plant sterols are involved in the complex interactions between plants and pathogens. nih.govnih.gov They are key components of specialized membrane microdomains known as lipid rafts, which are platforms for cellular signaling and are implicated in plant defense responses. nih.govmdpi.com While animal cells utilize cholesterol, plant cells contain a mix of phytosterols like campesterol, sitosterol, and stigmasterol (B192456). nih.gov

Comparative Functional Biochemistry with Other Sterols

The specific biological functions of campesterol are intrinsically linked to its unique molecular structure, particularly when compared to other sterols like cholesterol and brassicasterol (B190698).

Differential Effects on Membrane Properties Compared to Animal Sterols (e.g., Cholesterol) and Other Phytosterols (e.g., Brassicasterol)

All sterols play a role in regulating the fluidity and permeability of cell membranes, but they do so with differing efficiencies. nih.govnih.gov A comparative calorimetric study on dipalmitoylphosphatidylcholine (DPPC) bilayer membranes revealed distinct effects between cholesterol, campesterol, and brassicasterol. nih.gov

Compared to cholesterol, both campesterol and brassicasterol are more effective at decreasing the temperature and enthalpy of the membrane's pretransition, indicating they destabilize the gel-state of the membrane to a greater extent. nih.gov However, at higher concentrations, campesterol and especially brassicasterol are less effective than cholesterol at ordering the hydrocarbon chains in the fluid state of the membrane. nih.gov This suggests that campesterol is less miscible in the phospholipid bilayer compared to cholesterol. nih.gov These differences are attributed to modifications in the sterol side chain. nih.gov

| Sterol | Effect on Gel-State (Pretransition) | Effect on Fluid-State (Main Transition) | Reference |

|---|---|---|---|

| Cholesterol | Standard destabilization effect. | Most effective at ordering hydrocarbon chains and increasing transition temperature. | nih.gov |

| Campesterol | Greater destabilization effect than cholesterol. | Less effective than cholesterol at ordering hydrocarbon chains. | nih.gov |

| Brassicasterol | Greatest destabilization effect of the three. | Least effective of the three at ordering hydrocarbon chains. | nih.gov |

Sterol Side Chain Specificity in Biological Processes

The structural differences in the side chains of sterols are responsible for their distinct biological activities. nih.govtaylorandfrancis.com Campesterol differs from cholesterol by the presence of a C24 methyl group on its side chain. nih.gov Brassicasterol also has this methyl group, plus a C22 trans-double bond. nih.gov

These alkyl side chain modifications reduce the ability of phytosterols to replicate the characteristic effects of cholesterol on membrane physical properties. nih.gov The side chains of campesterol and brassicasterol are thought to adopt less extended and more bent conformations, resulting in sterols with a larger effective cross-sectional area and a reduced length compared to cholesterol. nih.gov This structural specificity is critical; for example, the C24-alkylation of phytosterols, which is absent in animals, provides essential structural features required for sterol-controlled growth and development in plants and is a key target for understanding sterol evolution and function. ttu.edunih.gov This highlights that the specific structure of the sterol side chain is finely tuned for its particular roles within the cell membrane and in metabolic pathways. nih.govttu.edu

Comparative Metabolism in Specific Non-Human Organisms (e.g., Nematodes)

Nematodes, like insects, are incapable of de novo sterol biosynthesis and therefore must acquire these essential compounds from their diet. nih.gov This nutritional requirement makes the metabolism of dietary sterols, such as campesterol, a critical physiological process for their growth, development, and reproduction. nih.govnih.gov The free-living nematode Caenorhabditis elegans has served as a primary model organism for elucidating the metabolic pathways of sterols in nematodes, as many plant-parasitic species are difficult to culture for direct biochemical analysis. nih.govmdpi.com

In C. elegans, dietary phytosterols, including campesterol, undergo a series of significant metabolic transformations. usda.gov A key process is the dealkylation of the C-24 position on the sterol side chain to convert C28 and C29 plant sterols into cholesterol (a C27 sterol). nih.govusda.gov Specifically, C. elegans can remove the C-24 methyl group from campesterol. usda.gov This dealkylation is part of a broader metabolic capability that also allows the nematode to process other phytosterols like sitosterol and stigmasterol. usda.gov

Beyond dealkylation, the metabolism of campesterol and related sterols in C. elegans involves several other enzymatic steps. These include the saturation of double bonds in the sterol nucleus, dehydrogenation at the C-7 position, and the isomerization of double bonds. usda.gov A metabolic pathway considered unique to nematodes is 4-alpha-methylation. nih.gov

Comparative studies have revealed variations in sterol metabolism among different nematode species, particularly between free-living and plant-parasitic nematodes. While C. elegans demonstrates robust C-24 dealkylation capabilities, the metabolic strategies of parasitic species can differ. nih.gov For instance, the corn cyst nematode (Heterodera zeae) is also capable of dealkylating the sterols of its host plant at the C-24 position. nih.govmdpi.com

In contrast, saturation of the phytosterol nucleus is the principal metabolic transformation observed in other plant-parasitic nematodes. nih.gov This is the case for the root-knot nematodes Meloidogyne arenaria and Meloidogyne incognita, as well as the root lesion nematode Pratylenchus agilis. nih.govmdpi.com These findings highlight the diverse metabolic adaptations within the phylum Nematoda for the utilization of essential dietary sterols like campesterol.

Table 1: Comparative Metabolic Transformations of Phytosterols in Select Nematode Species

| Nematode Species | Common Name | Primary Metabolic Transformation(s) | C-24 Dealkylation | Saturation of Sterol Nucleus | Reference(s) |

| Caenorhabditis elegans | Free-living nematode | C-24 dealkylation, C-7 dehydrogenation, 4-alpha-methylation, saturation | Yes | Yes | nih.govusda.gov |

| Heterodera zeae | Corn cyst nematode | C-24 dealkylation, saturation | Yes | Yes | nih.gov |

| Meloidogyne arenaria | Root-knot nematode | Saturation of phytosterol nucleus | No | Yes | nih.gov |

| Meloidogyne incognita | Root-knot nematode | Saturation of phytosterol nucleus | No | Yes | nih.gov |

| Pratylenchus agilis | Root lesion nematode | Saturation of phytosterol nucleus | No | Yes | nih.gov |

| Rotylenchulus reniformis | Reniform nematode | C-24 dealkylation | Yes | Not specified | mdpi.com |

Occurrence, Distribution, and Biological Variability

Distribution within the Plant Kingdom

Campesterol is a ubiquitous component of the sterol profile in plants, playing a crucial role in membrane structure and as a precursor for the biosynthesis of certain brassinosteroids, a class of plant hormones.

Campesterol is widely distributed across numerous plant families. It is a characteristic sterol in the Brassicaceae family, which includes species like rapeseed (Brassica campestris) from which it was first isolated and named. tiiips.comwikipedia.org It is also found in other significant plant families such as the Fabaceae (e.g., soybean), Poaceae (e.g., wheat, corn, rice), Solanaceae (e.g., potato, tomato), and Asteraceae (e.g., sunflower). wikipedia.orgresearchgate.netnih.gov

The presence of campesterol is not limited to agricultural crops. It has been identified in a variety of fruits, vegetables, nuts, and seeds. wikipedia.org For instance, it is found in bananas, pomegranates, peppers, coffee, grapefruit, cucumbers, onions, and oats. wikipedia.org Nuts and seeds are particularly rich sources, with varying concentrations found in walnuts (Juglans regia), almonds, and pistachios. nih.govtaylorandfrancis.com

In the Brassicaceae family, a study comparing Brassica napus cultivars with wild relatives found that sitosterol (B1666911) was the most abundant sterol, followed by campesterol. nih.gov Notably, some wild accessions of Brassicaceae species displayed high levels of campesterol. nih.gov Rapeseed oil, derived from Brassica species, is known to contain significant amounts of campesterol, alongside brassicasterol (B190698) and β-sitosterol. tiiips.comdfo-mpo.gc.ca

Table 1: Campesterol Content in Various Plant Oils

| Plant Oil | Campesterol Content (mg/100g) | Other Major Phytosterols (B1254722) |

| Canola (Rapeseed) Oil | 16 - 100 | Brassicasterol, β-Sitosterol |

| Corn Oil | up to 100 | β-Sitosterol, Stigmasterol (B192456) |

| Soybean Oil | Varies | β-Sitosterol, Stigmasterol |

| Sunflower Oil | Varies | β-Sitosterol, Stigmasterol |

| Palm Oil | ~13% of total phytosterols | β-Sitosterol, Stigmasterol |

Data compiled from multiple sources. wikipedia.orgresearchgate.netnih.govtaylorandfrancis.com

The concentration of campesterol is not uniform throughout a plant; it varies significantly between different organs and tissues. For example, in Marsdenia tenacissima, a plant from the Apocynaceae family, campesterol was found to accumulate to the highest levels in the leaves, reaching approximately 79.6 µg/g. biorxiv.org In contrast, cholesterol, another phytosterol, was primarily found in the roots of the same plant. biorxiv.org

A study on rice (Oryza sativa) seedlings under drought stress showed an increase in campesterol levels in the shoots over time. researchgate.netresearchgate.net Similarly, research on Arabidopsis thaliana has highlighted the importance of the ratio of campesterol to sitosterol for normal plant development, with different tissues potentially requiring different sterol compositions. nih.gov The analysis of leaf samples from Brassica napus and its wild relatives revealed significant variations in the phytosterol profile, including campesterol, compared to what has been reported for seed samples of the same species. nih.gov This suggests that the metabolic pathways leading to campesterol accumulation can be differentially regulated in various plant parts.

The accumulation of campesterol in plants is a dynamic process influenced by both environmental cues and the plant's genetic background.

Environmental Factors: Abiotic stresses such as temperature, drought, and salinity can significantly alter the phytosterol profile of a plant. mdpi.comnih.govfrontiersin.org For instance, in soybean plants, higher temperatures during the seed-filling stage led to an increase in total phytosterol levels, with a notable rise in the percentage of campesterol at the expense of stigmasterol and β-sitosterol. researchgate.net In response to drought stress, rice seedlings have been observed to increase their accumulation of major sterols, including campesterol. researchgate.netmdpi.com This response was more pronounced in a drought-tolerant cultivar compared to a drought-susceptible one, suggesting a role for campesterol in stress tolerance mechanisms. researchgate.netresearchgate.net Similarly, under salt stress, an increase in the relative percentage of campesterol has been observed in some plant species. nih.gov

Genetic Strains: The genetic makeup of a plant plays a crucial role in determining its baseline campesterol levels and its response to environmental stimuli. Studies on Brassica napus have identified several quantitative trait loci (QTLs) that are associated with the variation in campesterol content, explaining a significant portion of the genetic variance for this trait. nih.gov In Arabidopsis thaliana, the gene STEROL METHYLTRANSFERASE 2;1 (SMT2;1) has been identified as a key regulator in balancing the ratio of campesterol to sitosterol, which is critical for normal growth and development. nih.gov Manipulating the expression of this gene can lead to plants with either high campesterol and low sitosterol content, or vice versa, each resulting in distinct developmental phenotypes. nih.gov Furthermore, research has identified specific genetic variants in genes like ABCG5, ABCG8, and ABO that are associated with blood campesterol levels in humans, highlighting the influence of genetics on sterol metabolism across different organisms. hbku.edu.qanih.gov

Table 2: Influence of Factors on Campesterol Accumulation in Plants

| Factor | Effect on Campesterol | Plant Species Example |

| High Temperature | Increased percentage in seed oil | Soybean (Glycine max) |

| Drought Stress | Increased accumulation in seedlings | Rice (Oryza sativa) |

| Salinity Stress | Increased relative percentage | Spartina patens |

| Genetic Variation | Significant variation in content | Brassica napus |

Data compiled from multiple sources. researchgate.netnih.govresearchgate.netnih.gov

Presence in Microbial Systems

While campesterol is a hallmark of the plant kingdom, its presence is not exclusively confined to plants. It has also been detected in various microorganisms, where it can be either synthesized de novo or acquired from the environment.

The sterol composition in fungi is diverse, with ergosterol (B1671047) being the most common. bohrium.comnih.gov However, some fungi have been found to produce or contain other sterols, including campesterol. For example, morel mushrooms (Morchella species) have been reported to contain campesterol. byrdwell.com In a study of ten different types of mushrooms, only morels contained detectable amounts of brassicasterol and campesterol. byrdwell.com While most fungi synthesize ergosterol as their primary sterol, the genetic pathways for producing other sterols, including 24-methyl cholesterol (a precursor to campesterol), are thought to be distributed throughout the fungal kingdom, though not always expressed. nih.gov

The presence of campesterol has also been noted in various microalgae. mdpi.commarineagronomy.orgmdpi.comnih.govencyclopedia.pub For instance, Glaucocystophytes are characterized by the presence of both sitosterol and campesterol. mdpi.com Some species of green algae also contain campesterol as part of their complex sterol mixture. nih.gov

In the bacterial domain, sterol synthesis is rare. nih.govfrontiersin.org However, some bacteria are capable of acquiring sterols from their host or environment. For example, Helicobacter pylori can take up various sterols, including campesterol, and incorporate them into glycolipids, although it shows a preference for cholesterol. nih.gov To date, there is no evidence to suggest that archaea can synthesize sterols like campesterol. nih.gov

Natural Occurrence in Non-Human Animal Models

Campesterol has been identified in various non-human animal models, where its presence is typically a result of dietary intake and subsequent absorption and tissue distribution.

Studies using apolipoprotein E*3-Leiden mice, a model for human-like lipoprotein metabolism, have shown that when these mice are fed a diet enriched with plant sterols, both campesterol and sitosterol levels increase in the serum and are incorporated into various tissues. nih.gov Interestingly, this research revealed that campesterol is preferentially incorporated into most tissues, with the exception of the liver and spleen, when compared to sitosterol. nih.gov This differential tissue distribution suggests specific interactions of campesterol with cellular membranes and metabolic pathways within these animal models.

Analytical Methodologies for Research and Quantification

Advanced Extraction and Sample Preparation Techniques

The initial and most critical stage in the analysis of campesterol involves its extraction from the sample matrix and subsequent purification. Since campesterol can exist in free form or as fatty acid esters, a hydrolysis step is often necessary to liberate the free sterol. aocs.org

Saponification is a chemical hydrolysis process essential for cleaving the ester linkages of campesterol esters, thereby releasing free campesterol. This procedure also converts triglycerides into water-soluble soaps, facilitating the subsequent extraction of the unsaponifiable matter, which includes campesterol. mdpi.comresearchgate.net

Commonly, saponification is carried out by heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). mdpi.com The concentration of the alkaline solution, temperature, and duration of the reaction are critical parameters that require optimization to ensure complete hydrolysis without degrading the target sterols. For instance, a study optimizing phytosterol extraction from vegetable oils determined that saponification for 3 hours at 50°C using 0.3 g of sample yielded effective results. nih.gov Another protocol for analyzing saw palmetto involves saponification at a high temperature with an ethanolic KOH solution. nih.gov The use of ultrasound-assisted saponification (UAS) has been shown to be a time-saving and efficient alternative to conventional methods. sbq.org.br For example, an optimized UAS method for passion fruit seed oil was found to be 3.3 times faster than traditional saponification. sbq.org.br

Table 1: Comparison of Saponification Parameters for Phytosterol Analysis

| Parameter | Conventional Method | Optimized Method nih.gov | Ultrasound-Assisted Saponification (UAS) sbq.org.br |

|---|---|---|---|

| Base | Ethanolic KOH | Ethanolic KOH | Ethanolic KOH |

| Temperature | Varies (e.g., boiling) | 50°C | Optimized |

| Time | Varies (e.g., 1 hour) | 3 hours | Significantly shorter |

| Key Advantage | Established procedure | Optimized for specific matrix | Rapid and efficient |

Following saponification, liquid-liquid extraction (LLE) is employed to separate the unsaponifiable fraction, containing campesterol, from the aqueous soap solution. mdpi.com This is achieved by using a nonpolar organic solvent that is immiscible with water.

The saponified mixture is typically diluted with water and transferred to a separatory funnel. A nonpolar solvent is then added, and the mixture is vigorously shaken to facilitate the transfer of the nonpolar compounds, including campesterol, into the organic phase. Common solvents used for this purpose include n-hexane, diethyl ether, and toluene. mdpi.comnih.govnih.gov For example, after saponifying Niger seed oil with 3.6 N KOH in ethanol, a triple liquid-liquid extraction with n-hexane was used to isolate the phytosterols (B1254722), yielding 0.15 ± 0.01 mg/g of campesterol. mdpi.com The organic layer is then collected, and the extraction process is often repeated multiple times to maximize the recovery of the sterols. nih.gov

Solid-liquid extraction (SLE) is a technique used to extract compounds from a solid or semi-solid matrix using a liquid solvent. This method is often applied directly to the raw material before saponification. Techniques such as Soxhlet extraction, maceration, and ultrasonic-assisted extraction (UAE) are common forms of SLE. mdpi.comcore.ac.uk

In Soxhlet extraction, the solid sample is placed in a thimble, and a solvent such as hexane (B92381) or petroleum ether is continuously cycled through the sample, providing an efficient extraction. mdpi.comresearchgate.net Maceration involves soaking the plant material in a solvent at room temperature for an extended period. core.ac.uk Ultrasonic-assisted extraction utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times. mdpi.com For instance, a study on Himalayan walnuts found that UAE with n-hexane provided the highest yield of β-sitosterol and brassicasterol (B190698) compared to maceration and microwave-assisted extraction. mdpi.com

Solid-phase extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. It is particularly useful for purifying the unsaponifiable fraction obtained from LLE, removing interfering compounds and isolating the sterol fraction. researchgate.netnih.gov

In a typical SPE procedure for campesterol analysis, the dried unsaponifiable extract is redissolved in a small volume of a nonpolar solvent and loaded onto an SPE cartridge. lipidmaps.org The choice of the solid phase (sorbent) and the elution solvents is crucial for effective separation. Common sorbents include silica (B1680970), C18 (reversed-phase), and alumina. researchgate.netnih.gov For example, silica SPE cartridges can be used to separate different classes of sterols by sequential elution with solvent mixtures of increasing polarity, such as hexane and diethyl ether. nih.gov A study on seed oils demonstrated that C18 SPE cartridges could effectively isolate sterols from the unsaponifiable matter. researchgate.net Another method for analyzing sterols in plasma utilized a silica cartridge, eluting cholesterol and related sterols with 30% isopropanol (B130326) in hexane. lipidmaps.org

Table 2: Examples of SPE Sorbents and Solvents for Campesterol Purification

| Sorbent | Elution Solvent System | Application | Reference |

|---|---|---|---|

| Silica | Hexane:Diethyl Ether (stepwise gradient) | Separation of sterol classes | nih.gov |

| C18 | Chloroform:Methanol (B129727) (95:5) | Isolation of sterols from unsaponifiables | researchgate.net |

| Silica | 30% Isopropanol in Hexane | Isolation of sterols from plasma extract | lipidmaps.org |

| Alumina | Diethyl ether:Hexane (20:80) for steryl esters; Ethanol:Hexane:Diethyl ether (50:25:25) for free sterols | Separation of steryl esters and free sterols | nih.gov |

A more recent and environmentally friendly approach is the use of deep eutectic solvents (DES) in microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. nih.gov

In DES-based DLLME for campesterol analysis, a small volume of a hydrophobic DES is used as the extraction solvent. nih.gov This DES, mixed with a disperser solvent like acetonitrile (B52724), is rapidly injected into the aqueous sample containing the analyte. rsc.org This creates a cloudy solution where the fine droplets of the DES extract the campesterol. After centrifugation, the DES phase containing the concentrated analyte is collected for analysis. A study on the analysis of phytosterols in milk developed a DLLME method using a DES composed of choline (B1196258) chloride and p-chlorophenol. nih.gov This DES-based method showed significantly lower limits of detection and quantification compared to conventional organic solvent-based DLLME. nih.gov

Chromatographic Separation and Detection Platforms

Following extraction and purification, chromatographic techniques are employed to separate campesterol from other sterols and compounds, and to quantify its concentration.

Gas chromatography (GC) is a widely used and robust technique for the analysis of volatile and thermally stable compounds like phytosterols. aocs.org Due to their low volatility, sterols are typically derivatized to more volatile forms, such as trimethylsilyl (B98337) (TMS) ethers, prior to GC analysis. nih.gov

Separation is commonly achieved on capillary columns with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. aocs.orgnih.gov The oven temperature is programmed to increase gradually to effectively separate the different sterols. Flame Ionization Detection (FID) is a common detector used for quantification, providing a response proportional to the mass of carbon atoms. nih.gov For unambiguous identification, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. aocs.orgwisdomlib.org The mass spectrometer provides information on the molecular weight and fragmentation pattern of the eluted compounds, allowing for confident identification of campesterol by comparing its mass spectrum with library data or a pure standard. wisdomlib.orgusask.ca

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of campesterol, offering the advantage of analyzing underivatized sterols. epa.govresearchgate.net Reversed-phase HPLC is the most common mode used. A C18 or C30 column is often employed for the separation. researchgate.net The mobile phase typically consists of a mixture of organic solvents like acetonitrile, methanol, and water. epa.gov Detection can be achieved using various detectors. A UV detector can be used, although the response of sterols is generally weak. cabidigitallibrary.org Evaporative Light Scattering Detection (ELSD) provides a more universal response for non-volatile compounds. epa.gov More advanced detection is achieved with HPLC coupled to Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for the quantification of campesterol, even in complex matrices. nih.gov Supercritical Fluid Chromatography (SFC) is an alternative technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov SFC can offer fast and efficient separations of phytosterols and is considered a "green" alternative to normal-phase HPLC due to the reduced use of organic solvents. researchgate.netmdpi.com Separation is often performed on columns like C18 with a co-solvent such as methanol. diva-portal.org

Table 3: Overview of Chromatographic Platforms for Campesterol Analysis

| Technique | Column Type | Derivatization | Common Detector(s) | Key Advantages |

|---|---|---|---|---|

| GC | 5% Phenyl-methylpolysiloxane | Yes (e.g., TMS ethers) | FID, MS | High resolution, established methods |

| HPLC | C18, C30 | No | UV, ELSD, MS | No derivatization needed, suitable for thermolabile compounds |

| SFC | C18, BEH | No | DAD, MS | Fast, reduced organic solvent use |

GC-Mass Spectrometry (GC-MS, SIM, TOF/MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of campesterol. The mass spectrometer provides detailed structural information, enhancing the certainty of analytical results.

GC-MS analysis of sterols often involves electron impact (EI) ionization, typically at 70 eV, which generates a molecular ion and characteristic fragment ions useful for identification. aocs.org For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) is frequently employed. researchgate.net In SIM, the mass spectrometer is set to detect only specific ions characteristic of campesterol, thereby reducing background noise and improving detection limits. One study details an optimized GC-MS-SIM method for the simultaneous analysis of campesterol and other sterols in plasma, which involves alkaline hydrolysis of sterol esters, extraction, and derivatization. researchgate.net

Time-of-flight mass spectrometry (TOF/MS) coupled with GC offers high-speed data acquisition and high mass resolution, which is advantageous for complex sample analysis. While specific applications for campesterol analysis are part of broader sterol profiling, the technology's capabilities are well-suited for this purpose.

A GC/MS-SIM method was developed for the comprehensive analysis of sterols after saponification and silylation, using a referencing system with fatty acid pyrrolidides as internal standards for high precision. nih.gov This method involved the parallel measurement of 17 SIM ions, including molecular and diagnostic fragment ions of silylated sterols. nih.gov

Key Research Findings from GC-MS Analysis:

| Parameter | Finding | Source |

| Recovery | 88%-117% for sterols in supplemented plasma samples. | nih.gov |

| Detection Limits | In the picogram per milliliter range for most sterols using multiple reaction monitoring mode. | nih.gov |

| Precision | Intra-assay and inter-assay coefficients of variation (CVs) were mostly below 15% for serum and plasma samples. | nih.gov |

| Identified Sterols in Camelina Oil | Cholesterol, brassicasterol, campesterol, stigmasterol (B192456), and β-sitosterol were identified as their TMS-ether derivatives. | mun.ca |

GC-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantification of campesterol. While not providing the structural confirmation of MS, GC-FID offers excellent sensitivity and a wide linear response range for many organic compounds, including derivatized sterols. d-nb.info

The quantification of campesterol by GC-FID typically requires an internal standard to ensure accuracy. aocs.org A collaborative study for the determination of campesterol, stigmasterol, and beta-sitosterol (B1209924) in saw palmetto raw materials and dietary supplements utilized GC-FID for quantification after derivatization to trimethylsilyl ethers. nih.gov This method demonstrated good recovery and reproducibility across multiple laboratories. nih.gov Another study developed a simple and rapid GC-FID method for the direct determination of free and esterified sterols in animal and vegetable fats and oils without a derivatization step. researchgate.net

Key Research Findings from GC-FID Analysis:

| Parameter | Finding | Source |

| Linearity | Excellent linearity (R² > 0.990) was observed for organic solvents in one study, indicating the potential for good linearity for campesterol analysis. | d-nb.info |

| Recovery | 99.8% for campesterol in a collaborative study on saw palmetto supplements. | nih.gov |

| Detection Limit | 2.5-5.0 µg/mL for sterols, including campesterol, in a direct injection method. | researchgate.net |

| Repeatability (RSDr) | Ranged from 3.93% to 17.3% for campesterol in an interlaboratory study. | nih.gov |

| Reproducibility (RSDR) | Ranged from 7.97% to 22.6% for campesterol in an interlaboratory study. | nih.gov |

Strategies for Derivatization (e.g., Trimethylsilyl ethers, sterol acetates)

Due to the low volatility of sterols, a derivatization step is typically required before GC analysis to improve their thermal stability and chromatographic behavior. usask.ca

Trimethylsilyl (TMS) Ethers: The most common derivatization approach for sterols is the formation of trimethylsilyl ethers. aocs.orgmdpi.com This is typically achieved by reacting the sterol with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). aocs.orgmun.ca The resulting TMS ethers are more volatile and produce sharper peaks in the chromatogram. The derivatization reaction is often carried out in a solvent like pyridine (B92270) and may be heated to ensure completion. aocs.org For instance, a method for determining phytosterols in turkey meat involved derivatization with BSTFA containing 1% TMCS in pyridine at 70°C. researchgate.net

Sterol Acetates: An alternative derivatization method is the formation of sterol acetates through acetylation, commonly using acetic anhydride. aocs.org While silylation is more prevalent today, acetylation was a common practice in the past. aocs.org One advantage of acetylated derivatives is their stability against hydrolysis. usask.ca However, the use of acetylating reagents can sometimes produce interfering artifacts that may damage the GC column. usask.ca

Liquid Chromatography (LC) Based Methods

Liquid chromatography offers a valuable alternative to GC for the analysis of campesterol, particularly as it can often be performed without derivatization, thus simplifying sample preparation. nih.gov

LC-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) provides highly selective and sensitive analysis of campesterol. HRMS instruments, such as Orbitrap or TOF analyzers, offer accurate mass measurements, which aid in the confident identification of analytes in complex mixtures. These methods are particularly useful in untargeted metabolomics studies where a broad range of compounds are screened. nih.govuit.noresearchgate.net

A dual-PFP (pentafluorophenyl) LC-MS platform has been developed for the quantification of over 50 clinically relevant metabolites in serum, demonstrating the capability of LC-HRMS for broad metabolic profiling which can include campesterol. nih.gov The validation of such methods is crucial to ensure data reliability for clinical and research applications. uit.no

Key Research Findings from LC-HRMS Analysis:

| Parameter | Finding | Source |

| Application | Untargeted metabolomics for the identification of a wide range of metabolites in serum. | nih.govuit.no |

| Validation | Methods are validated for reproducibility, repeatability, stability, and identification selectivity. | uit.no |

| Advantage | Enables absolute quantification while simultaneously collecting high-resolution, accurate mass data for untargeted screening. | nih.gov |

LC-Multiple Reaction Monitoring (LC-MRM)

Liquid chromatography coupled with tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is a highly sensitive and specific method for the quantification of target analytes like campesterol. wisdomlib.org In an LC-MRM experiment, a specific precursor ion for campesterol is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interferences from the sample matrix. nih.gov

A rapid and sensitive LC-MS/MS method was developed for the simultaneous quantification of β-sitosterol, campesterol, and stigmasterol in a plant extract using MRM mode. wisdomlib.org Another study utilized LC-MRM to investigate the pharmacokinetics of these phytosterols in rat plasma. nih.gov These methods often employ atmospheric pressure chemical ionization (APCI) as the ionization source. nih.gov

Key Research Findings from LC-MRM Analysis:

| Parameter | Finding | Source |

| Linearity Range | 250-5000 ng/mL for campesterol in rat plasma. | nih.gov |

| Limit of Detection (LOD) | 1 ng/mL for campesterol. | wisdomlib.org |

| Limit of Quantification (LOQ) | 10 ng/mL for campesterol. | wisdomlib.org |

| MRM Transition for Campesterol | Precursor ion m/z 383.40 → Product ion m/z 147.00 | wisdomlib.org |

| Application | Quantification in plant extracts and pharmacokinetic studies. | wisdomlib.orgnih.gov |

LC-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior method for the analysis of campesterol and other phytosterols. usask.caacs.org This technique offers a powerful combination of the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, which simplifies analysis by often eliminating the need for chemical derivatization, a step typically required in gas chromatography (GC). usask.canih.govingenieria-analitica.com

In a typical LC-MS/MS workflow for campesterol analysis, samples may first undergo saponification to release sterols from their esterified forms, followed by extraction with a solvent like hexane. nih.govthermoscientific.com The extract is then injected into the LC system. While some methods achieve baseline separation of campesterol from structurally similar sterols, the mass selectivity of the tandem mass spectrometer can often distinguish between co-eluting compounds. nih.govingenieria-analitica.com

Atmospheric Pressure Chemical Ionization (APCI) is a frequently used ionization source for phytosterol analysis, as it has demonstrated high ion intensity and consistency. usask.caacs.org In positive ion mode, campesterol primarily forms a dehydrated ion ([M+H-H₂O]⁺). usask.caacs.org Tandem mass spectrometry enhances specificity through Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. usask.canih.gov This process significantly improves the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. usask.ca The speed of LC-MS/MS methods is also a notable advantage, with some validated assays achieving run times as short as four minutes. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines attributes of both gas and liquid chromatography. nih.govscienceopen.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.govresearchgate.net This mobile phase has low viscosity and high diffusivity, similar to a gas, which allows for high separation efficiency and short analysis times. nih.govscienceopen.com Simultaneously, its density is closer to that of a liquid, providing good solvating power for analytes like campesterol. nih.govscienceopen.com

SFC is well-suited for the analysis of lipids and other non-polar to moderately polar compounds. nih.gov For the analysis of campesterol in matrices such as edible oils, samples are often prepared via saponification and extraction. cabidigitallibrary.org The separation is then performed on a column, such as a C18 stationary phase, using supercritical CO₂ as the primary mobile phase, sometimes with a small amount of a co-solvent like methanol or acetonitrile to modify selectivity. cabidigitallibrary.org Detection can be accomplished using various detectors, including UV-spectrophotometry or flame ionization detection (FID). nih.govcabidigitallibrary.org

The technique is valued for being a "green" chromatography option due to its significant reduction in the consumption of organic solvents compared to traditional HPLC. nih.govscienceopen.com Studies have successfully developed and validated SFC methods for the rapid separation and quantification of major phytosterols, including campesterol, stigmasterol, and β-sitosterol, in various food products. researchgate.netcabidigitallibrary.org

Rigorous Quantitative Analysis and Method Validation

To ensure that analytical methods for campesterol produce reliable and accurate results, they must undergo a rigorous validation process. This involves establishing key performance parameters to demonstrate the method's suitability for its intended purpose.

Establishment of Calibration Curves

The foundation of quantitative analysis is the establishment of a calibration curve. This is generated by analyzing a series of standard solutions containing known concentrations of pure campesterol. nih.gov The instrument's response (e.g., peak area) is plotted against the concentration of the analyte.

For a method to be considered reliable, this relationship must be linear over a specific range. Linearity is typically assessed by the correlation coefficient (R² or r) of the curve, with values greater than 0.995 or 0.999 often required to demonstrate a strong linear fit. nih.govoup.comrsc.org The concentration range of the calibration curve is chosen to encompass the expected concentrations of campesterol in the test samples. nih.govnih.gov For instance, a validated GC method for saw palmetto supplements used a calibration curve for campesterol ranging from 0.00250 to 0.200 mg/mL. nih.govoup.com An SFC method for edible oils established linearity for campesterol in a range of 0.12 ng/mL to 200 ng/mL with a correlation coefficient higher than 0.9996. cabidigitallibrary.org

Table 1: Examples of Calibration Curve Parameters for Campesterol Analysis

| Analytical Method | Matrix | Concentration Range | Correlation Coefficient (R²) | Source(s) |

| SFC-UV | Edible Oils | 0.12 - 200 ng/mL | > 0.9996 | cabidigitallibrary.org |

| GC-FID | Saw Palmetto Supplements | 0.00250 - 0.200 mg/mL | ≥ 0.995 | nih.govoup.com |

| LC-MS | Health Supplements | 0.5 - 100 ng/mL | Not specified | thermoscientific.com |

| HPLC-ECD | Serum | 0.14 - 10.8 µg/mL | > 0.99 | researchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected by the instrument, typically defined as a signal-to-noise ratio of 3. cabidigitallibrary.orgrsc.orgnih.gov The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, often defined as a signal-to-noise ratio of 10. cabidigitallibrary.orgresearchgate.net

These limits vary significantly depending on the analytical technique and the sample matrix. For example, a validated SFC method for campesterol in edible oils reported an LOD of 42 ng/mL and an LOQ of 117 ng/mL (or 117 µg/kg). cabidigitallibrary.org In contrast, highly sensitive mass spectrometry-based methods can achieve much lower limits. A GC-MS method for 7-oxygenated campesterol in human serum achieved an LOD of 7 pg/mL and an LOQ of 23 pg/mL. nih.gov An LC-MS/MS method for phytosterols in canola oil deodorizer distillate reported an LOD of 0.005 µg/mL and a lower limit of quantification (LLOQ) of 0.05 µg/mL for campesterol. nih.gov For some routine food analyses by GC-FID, the LOQ might be set at a practical level, such as 1.0 mg/100g. nih.goveurofinsus.com

Assessment of Recovery Rates and Precision

Method accuracy is often evaluated by assessing recovery rates. This is done by "spiking" a sample matrix with a known amount of campesterol standard and then measuring the concentration with the analytical method. The recovery is the percentage of the spiked amount that is successfully measured. cabidigitallibrary.org Ideally, recovery rates should be close to 100%, with typical acceptance criteria ranging from 80% to 120%, depending on the concentration and complexity of the matrix. mdpi.coma3p.org For example, a GC method validation for campesterol in saw palmetto showed average recoveries between 98.5% and 105%. nih.govoup.com An SFC method for edible oils reported recovery rates for phytosterols, including campesterol, between 96.4% and 101.2%. cabidigitallibrary.org

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). cabidigitallibrary.org Precision is assessed at two levels:

Repeatability (Intra-assay precision): The variation observed when the analysis is performed by the same operator on the same instrument over a short period.